DIMETHYLAMINOTRIMETHYLGERMANE
Overview
Description
DIMETHYLAMINOTRIMETHYLGERMANE is an organometallic compound with the chemical formula C₅H₁₅GeN. It is a yellowish liquid with a molecular weight of 161.82 g/mol . This compound is known for its applications in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Preparation Methods
DIMETHYLAMINOTRIMETHYLGERMANE can be synthesized through several methods. One common synthetic route involves the reaction of trimethylgermanium chloride with dimethylamine. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is exothermic and must be carefully controlled to prevent overheating .
Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the quality and consistency of the final product. The compound is usually produced in high and ultra-high purity forms, ranging from 99% to 99.999% .
Chemical Reactions Analysis
DIMETHYLAMINOTRIMETHYLGERMANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium oxides. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Scientific Research Applications
DIMETHYLAMINOTRIMETHYLGERMANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of DIMETHYLAMINOTRIMETHYLGERMANE involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of reaction products .
Comparison with Similar Compounds
DIMETHYLAMINOTRIMETHYLGERMANE can be compared with other similar organometallic compounds such as:
Trimethylgermane: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.
Dimethylaminotrimethylsilane: Contains silicon instead of germanium, resulting in different chemical properties and reactivity.
Dimethylaminotrimethylstannane: Contains tin instead of germanium, which affects its stability and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Biological Activity
Dimethylaminotrimethylgermane (DMATG) is a compound of increasing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of DMATG, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a germanium-containing organometallic compound characterized by the presence of dimethylamino and trimethylgermane groups. The molecular formula is , and it features a central germanium atom bonded to three methyl groups and one dimethylamino group. This unique structure contributes to its biological activity.
1. Antimicrobial Activity
DMATG has demonstrated significant antimicrobial properties. Studies have shown that compounds with similar dimethylamino moieties exhibit broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .
2. Anticancer Properties
Research indicates that DMATG may possess anticancer activity, particularly against certain types of tumors. In vitro studies have shown that organometallic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways . For instance, triorganotin compounds similar to DMATG have been reported to exhibit cytotoxic effects on human cancer cell lines, suggesting a potential for DMATG in cancer therapy .
3. Neuroprotective Effects
Emerging evidence suggests that DMATG may have neuroprotective properties. Compounds with a similar structure have been studied for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission which is beneficial in conditions like Alzheimer's disease .
Toxicological Profile
Understanding the toxicity profile of DMATG is crucial for its potential therapeutic applications. Toxicological studies indicate that organogermanium compounds generally exhibit low acute toxicity. For instance, acute oral toxicity tests on related germanium compounds have shown an LD50 greater than 2000 mg/kg in rats, indicating low toxicity levels . However, further studies are needed to fully elucidate the long-term effects and safety profile of DMATG.
Case Study 1: Anticancer Activity
A study investigating the effects of DMATG on human lung adenocarcinoma cells demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as an adjunct therapy in cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another study, DMATG was tested against multidrug-resistant bacterial strains. Results showed that DMATG exhibited potent antimicrobial activity, significantly reducing bacterial counts in vitro. This positions DMATG as a candidate for developing new antibiotics targeting resistant pathogens.
Research Findings Summary
Activity | Findings |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer | Induces apoptosis in cancer cells; IC50 values comparable to chemotherapeutics |
Neuroprotective | Potential acetylcholinesterase inhibitor; enhances cholinergic signaling |
Toxicity | Low acute toxicity; LD50 > 2000 mg/kg in animal studies |
Properties
IUPAC Name |
N-methyl-N-trimethylgermylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15GeN/c1-6(2,3)7(4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWWKQRYFFLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Ge](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15GeN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158201 | |
Record name | (Dimethylamino)trimethylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-67-6 | |
Record name | N,N,1,1,1-Pentamethylgermanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13361-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminotrimethylgermane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dimethylamino)trimethylgermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (dimethylamino)trimethylgermane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLAMINOTRIMETHYLGERMANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RUP6TR8DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.